molecular formula C21H21N3O9 B4003565 3-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone oxalate

3-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone oxalate

Cat. No.: B4003565
M. Wt: 459.4 g/mol
InChI Key: CDXHZYQNLZMXOS-UHFFFAOYSA-N
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Description

3-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone oxalate is a complex organic compound with a molecular formula of C21H21N3O9 . This compound is characterized by its quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The presence of the oxalate group indicates that it is a salt or ester of oxalic acid.

Properties

IUPAC Name

3-[2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl]quinazolin-4-one;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5.C2H2O4/c1-14-6-7-18(17(12-14)22(24)25)27-11-10-26-9-8-21-13-20-16-5-3-2-4-15(16)19(21)23;3-1(4)2(5)6/h2-7,12-13H,8-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXHZYQNLZMXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCN2C=NC3=CC=CC=C3C2=O)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone oxalate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Etherification: Formation of the ether linkage between the aromatic ring and the ethoxyethyl group.

    Quinazolinone Formation: Cyclization to form the quinazolinone core.

    Oxalate Formation: Reaction with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone oxalate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The oxalate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Electrophilic Reagents: Halogens (e.g., chlorine, bromine), nitric acid.

    Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) solutions.

Major Products

    Reduction: 3-{2-[2-(4-methyl-2-aminophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone.

    Substitution: Various halogenated or nitrated derivatives.

    Hydrolysis: Corresponding carboxylic acids from the oxalate group.

Scientific Research Applications

3-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone oxalate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its quinazolinone core.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone oxalate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The nitro group may also play a role in its biological activity, possibly through redox reactions or interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone: The parent compound, which lacks the additional substituents.

    2-Nitro-4-methylphenol: A simpler compound with a similar nitro and methyl substitution pattern.

    Ethoxyethyl Derivatives: Compounds with similar ether linkages.

Uniqueness

3-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone oxalate is unique due to its combination of a quinazolinone core, nitro group, and oxalate salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone oxalate
Reactant of Route 2
3-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone oxalate

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